![molecular formula C14H14ClN3O2 B7506824 [3-(2-chlorophenyl)-1H-pyrazol-5-yl]-morpholin-4-ylmethanone](/img/structure/B7506824.png)
[3-(2-chlorophenyl)-1H-pyrazol-5-yl]-morpholin-4-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(2-chlorophenyl)-1H-pyrazol-5-yl]-morpholin-4-ylmethanone, commonly known as CPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPM is a pyrazole-based compound that has been synthesized using various methods and has been studied for its mechanism of action and physiological effects.
Applications De Recherche Scientifique
CPM has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. It has been shown to possess antitumor, antifungal, and antibacterial properties. CPM has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In addition, CPM has been used in the synthesis of other pyrazole-based compounds with potential applications in drug discovery.
Mécanisme D'action
The mechanism of action of CPM is not fully understood, but it is believed to inhibit the activity of enzymes involved in DNA replication and cell division. CPM has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and physiological effects:
CPM has been shown to possess antitumor, antifungal, and antibacterial properties. It has also been shown to induce apoptosis in cancer cells and inhibit the activity of enzymes involved in DNA replication and cell division. In addition, CPM has been shown to have potential as a fluorescent probe for the detection of metal ions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using CPM in lab experiments is its potential as a fluorescent probe for the detection of metal ions. CPM is also relatively easy to synthesize using various methods. However, one of the limitations of using CPM in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
Future research on CPM could focus on its potential applications in drug discovery, particularly for the treatment of cancer and fungal infections. Studies could also investigate the mechanism of action of CPM and its potential as a fluorescent probe for the detection of metal ions. In addition, further research could explore the synthesis of other pyrazole-based compounds using CPM as a starting material.
Méthodes De Synthèse
CPM can be synthesized using various methods, including the reaction of 2-chlorophenylhydrazine with ethyl acetoacetate in the presence of sodium ethoxide, followed by the reaction with morpholine and acetic anhydride. Another method involves the reaction of 2-chlorophenylhydrazine with 4-morpholinobutanone in the presence of acetic acid and acetic anhydride. The resulting product is then purified using column chromatography to obtain pure CPM.
Propriétés
IUPAC Name |
[3-(2-chlorophenyl)-1H-pyrazol-5-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2/c15-11-4-2-1-3-10(11)12-9-13(17-16-12)14(19)18-5-7-20-8-6-18/h1-4,9H,5-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNRNXHOEXIVFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=NN2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3,5-Dimethylpiperidin-1-yl)methyl]-3-methyl-1,2-oxazole](/img/structure/B7506746.png)

![2-[(4-Methylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7506755.png)
![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7506769.png)
![2-[(2-Methylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7506774.png)
![[1-(Cyclobutanecarbonyl)piperidin-4-yl]-(4-hydroxyphenyl)methanone](/img/structure/B7506780.png)
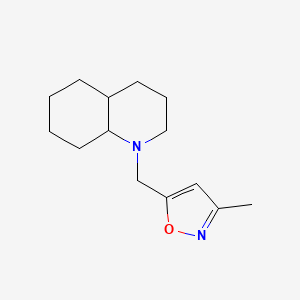
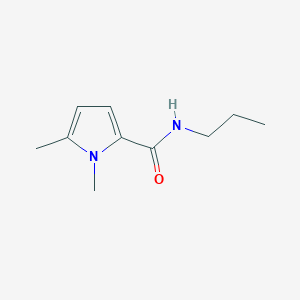
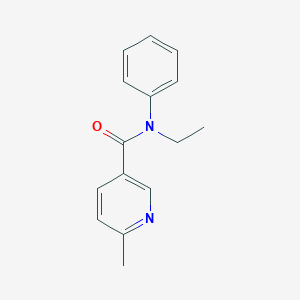
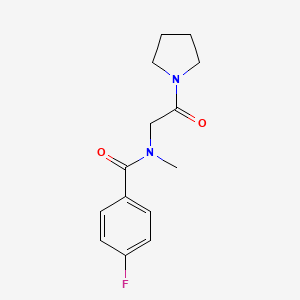
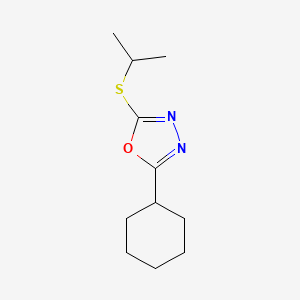


![6-[(2,6-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7506843.png)